molecular formula C21H23FN2O4S B2391824 (4-Fluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone CAS No. 896378-66-8

(4-Fluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone

Cat. No. B2391824
CAS RN: 896378-66-8
M. Wt: 418.48
InChI Key: ACKOTWBOYXWKTA-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 5]decan-8-yl)methanone.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone is not fully understood. However, it is believed to act as an inhibitor of various enzymes and proteins involved in cell signaling pathways. It has also been shown to interact with DNA and RNA, leading to changes in gene expression.
Biochemical and Physiological Effects
(4-Fluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial and antiviral properties. It has also been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of (4-Fluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone is its versatility in various laboratory experiments. It can be used as a building block in the synthesis of various biologically active compounds and as a fluorescent probe for bioimaging and sensing applications. However, one of the limitations of (4-Fluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone is its high cost and limited availability.

Future Directions

There are several future directions for the research and development of (4-Fluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone. One of the potential areas of research is the development of new biologically active compounds using (4-Fluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone as a building block. Another potential area of research is the development of new fluorescent probes for bioimaging and sensing applications. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of (4-Fluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone.

Synthesis Methods

The synthesis of (4-Fluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone involves the reaction of 4-fluorobenzaldehyde with 4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-amine in the presence of a catalyst. The reaction yields the desired compound, which can be purified through various techniques such as column chromatography, recrystallization, and distillation.

Scientific Research Applications

(4-Fluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone has shown promising results in various scientific research applications. It has been used as a building block in the synthesis of various biologically active compounds such as antitumor agents, antiviral agents, and antibacterial agents. It has also been used in the development of fluorescent probes for bioimaging and sensing applications.

properties

IUPAC Name

(4-fluorophenyl)-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O4S/c1-16-2-8-19(9-3-16)29(26,27)24-14-15-28-21(24)10-12-23(13-11-21)20(25)17-4-6-18(22)7-5-17/h2-9H,10-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKOTWBOYXWKTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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